tert-Butyl (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxy-5-nitrophenyl)carbamate
Description
tert-Butyl (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxy-5-nitrophenyl)carbamate (CAS: 1894234-35-5) is a synthetic organic compound featuring a tert-butyl carbamate group attached to a substituted aromatic ring system. The structure includes a 4-(dimethylamino)piperidine moiety, a methoxy group, and a nitro group at the 2- and 5-positions of the benzene ring, respectively. Its molecular formula is C₁₉H₃₂N₄O₃, with a molecular weight of 364.490 g/mol . This compound is primarily used in pharmaceutical research, particularly as an intermediate in the synthesis of kinase inhibitors or other bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-nitrophenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5/c1-19(2,3)28-18(24)20-14-11-16(23(25)26)15(12-17(14)27-6)22-9-7-13(8-10-22)21(4)5/h11-13H,7-10H2,1-6H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBUNYNSGODFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)N2CCC(CC2)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxy-5-nitrophenyl)carbamate is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H34N4O4
- CAS Number : 1894234-36-6
- IUPAC Name : this compound
- Purity : 97%
The compound's biological activity is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : It has shown potential in inhibiting enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), influencing cellular signaling pathways associated with growth and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound, focusing on its effects on various cancer cell lines. For instance:
- Cell Viability Assays : The compound demonstrated cytotoxic effects on human colon cancer cell lines (HCT116), with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 5.6 | Induction of apoptosis |
| AGS | 7.2 | Inhibition of cell cycle |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and protect neuronal cells from apoptosis.
Study 1: Anticancer Activity in HCT116 Cells
In a study conducted by Amani et al. (2023), the compound was tested against HCT116 colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study highlighted the compound's ability to modulate key apoptotic pathways.
Study 2: Neuroprotection in Animal Models
Another research effort focused on the neuroprotective properties of the compound in animal models of Alzheimer's disease. Results showed that treatment with the compound led to reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.
Comparison with Similar Compounds
Key Observations:
Piperidine derivatives generally exhibit higher lipophilicity than piperazines, influencing membrane permeability in drug candidates. Thiazole- and pyrimidine-containing analogs (e.g., ) lack the piperidine scaffold but retain aromatic nitro/methoxy groups, which are critical for electronic effects in medicinal chemistry .
The methoxy group at the 2-position contributes steric hindrance and moderate electron-donating effects, which may influence regioselectivity in synthetic reactions .
Commercial and Research Status
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxy-5-nitrophenyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Introduce the tert-butyl carbamate group via nucleophilic substitution or coupling reactions using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Step 2 : Functionalize the aromatic ring with nitro and methoxy groups via nitration and methylation, respectively, ensuring regioselectivity through temperature control (0–5°C for nitration) .
- Step 3 : Incorporate the 4-(dimethylamino)piperidine moiety via Buchwald-Hartwig amination or SNAr reactions, using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (1–5 mol%) to improve yield (target >70%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., piperidine ring conformation) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for exact mass verification (e.g., molecular ion [M+H]⁺) .
- Elemental Analysis : Validate C, H, N composition (±0.4% theoretical) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar carbamate derivatives?
- Methodological Answer : Contradictions often arise from substituent effects or assay variability. Strategies include:
- Comparative SAR Analysis : Systematically vary substituents (e.g., nitro vs. methoxy positioning) and measure activity against targets (e.g., kinases) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and identify critical interactions (e.g., hydrogen bonding with the nitro group) .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., tert-butyl carbamates with pyridine/piperidine motifs) to identify trends .
Q. What strategies enhance the selectivity of this compound for target enzymes or receptors in complex biological systems?
- Methodological Answer : To improve selectivity:
- Functional Group Engineering : Replace the nitro group with bioisosteres (e.g., cyano) to reduce off-target interactions while retaining potency .
- Prodrug Design : Mask the carbamate with enzymatically cleavable groups (e.g., esterase-sensitive motifs) to achieve tissue-specific activation .
- Binding Pocket Analysis : Use cryo-EM or X-ray crystallography to map target active sites and optimize steric complementarity (e.g., piperidine ring orientation) .
- In Silico Screening : Virtual libraries of derivatives can prioritize candidates with predicted high selectivity (e.g., Schrödinger’s Glide) .
Q. How can researchers evaluate the stability of this compound under physiological conditions, and what decomposition pathways are critical to monitor?
- Methodological Answer : Stability protocols include:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS/MS Monitoring : Identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis) and quantify kinetics .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) to evaluate metabolic susceptibility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies may stem from reagent purity or reaction scaling. Mitigation steps:
- Reagent QC : Verify purity of starting materials (e.g., tert-butyl chloroformate ≥98%) via NMR .
- Scale-Dependent Optimization : Test small (1 mmol) vs. large-scale (10 mmol) reactions; adjust mixing efficiency (e.g., flow chemistry for exothermic steps) .
- Byproduct Identification : Use GC-MS to detect side products (e.g., di-alkylated amines) and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
